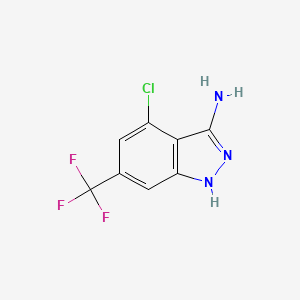![molecular formula C13H17N3O B11877474 1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11877474.png)
1'-Methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is a spiro compound that features a unique structural motif where a piperidine ring is fused to a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one typically involves the spiro-condensation of cyclic enoles with pyrrole-2,3-diones. This reaction is highly efficient and enables the formation of the spiro pyrrole fragment in high yields . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
1’-Methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce piperidine derivatives.
Scientific Research Applications
1’-Methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-Methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-2,3’-naphthopyrans]: These compounds possess similar spiro structures and are known for their photochromic properties.
Furo[3,2-c]quinolines: These compounds also feature spiro pyrrole fragments and are synthesized through similar spiro-condensation reactions.
Uniqueness
1’-Methyl-1’H-spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is unique due to its specific combination of a piperidine ring and a quinazolinone moiety. This structural motif imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-methylspiro[3H-quinazoline-2,3'-piperidine]-4-one |
InChI |
InChI=1S/C13H17N3O/c1-16-11-6-3-2-5-10(11)12(17)15-13(16)7-4-8-14-9-13/h2-3,5-6,14H,4,7-9H2,1H3,(H,15,17) |
InChI Key |
WAXIBONTFPFFGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)NC13CCCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


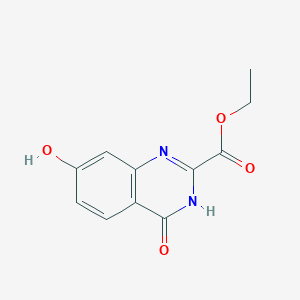


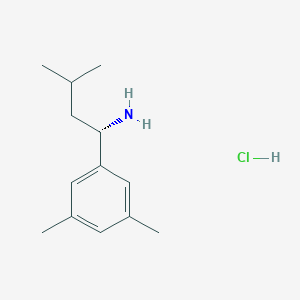
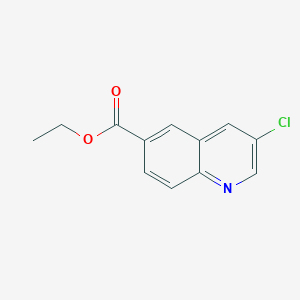

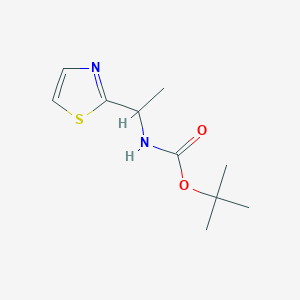

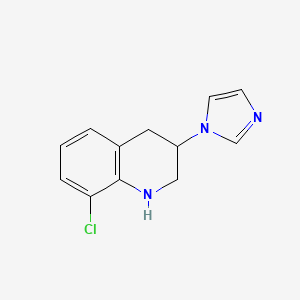
![7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11877446.png)


![7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11877458.png)
